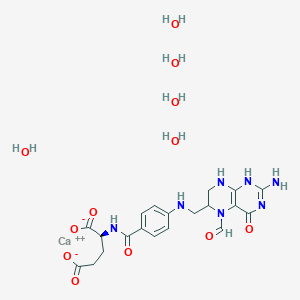![molecular formula C22H21N3O2 B531314 1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNJ-40264796 is a negative control for JNJ-40068782.
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile and its derivatives have been studied for various chemical synthesis and transformation processes. For instance, Katritzky et al. (1995) demonstrated the regioselective conversion of similar compounds into aminopyridones using phosphorus oxychloride and liquid ammonia, showcasing the chemical versatility of these compounds (Katritzky, Rachwał, & Smith, 1995). Additionally, Jahangir et al. (1990) explored the oxidative coupling of ethenylpyridine derivatives, offering insights into potential synthetic applications of related pyridine compounds (Jahangir, Wang, Smith, Maclean, & Holland, 1990).
Molecular Structure Characterization
The molecular structure and characteristics of related pyridine derivatives have been a focus of research. For example, Khalifa et al. (2017) synthesized novel dihydro-4-(substitutedphenyl)-2-oxopyridine derivatives and analyzed their molecular structure using various techniques (Khalifa, Al-Omar, & Nossier, 2017).
Synthesis under Ultrasonic Irradiation
Ultrasonic irradiation has been utilized in the synthesis of pyridine derivatives. Shibata et al. (1988) investigated the synthesis of 3-cyano-2-methylpyridines under ultrasonic irradiation, highlighting an innovative approach to pyridine synthesis (Shibata, Urano, & Matsui, 1988).
Applications in Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally similar, have been investigated for their potential use as corrosion inhibitors. Dandia et al. (2013) synthesized such derivatives using ultrasonic irradiation and tested their efficacy in inhibiting corrosion of mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Water Oxidation Catalysis
In the field of catalysis, particularly for water oxidation, the derivatives of pyridine compounds have been studied. Zong and Thummel (2005) explored the use of Ru complexes with pyridine ligands for water oxidation, indicating potential applications in catalysis (Zong & Thummel, 2005).
Propriétés
Nom du produit |
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C22H21N3O2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-Butyl-4-[4-(2-methylpyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3O2/c1-3-4-12-25-13-10-20(21(15-23)22(25)26)17-5-7-18(8-6-17)27-19-9-11-24-16(2)14-19/h5-11,13-14H,3-4,12H2,1-2H3 |
Clé InChI |
UMXLXVYFNNQMDB-UHFFFAOYSA-N |
SMILES |
N#CC1=C(C2=CC=C(OC3=CC(C)=NC=C3)C=C2)C=CN(CCCC)C1=O |
SMILES canonique |
CCCCN1C=CC(=C(C1=O)C#N)C2=CC=C(C=C2)OC3=CC(=NC=C3)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ40264796; JNJ 40264796; JNJ-40264796 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B531350.png)
![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)
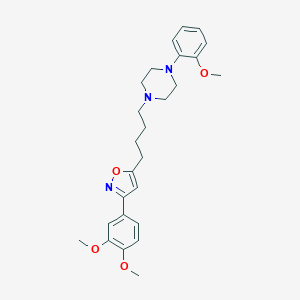
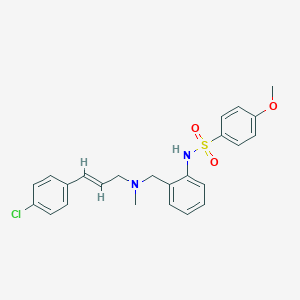
![(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)
![2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole](/img/structure/B531971.png)
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)
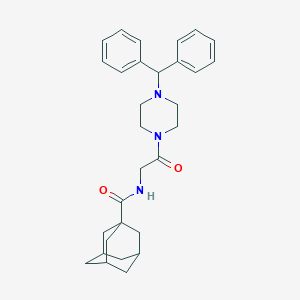
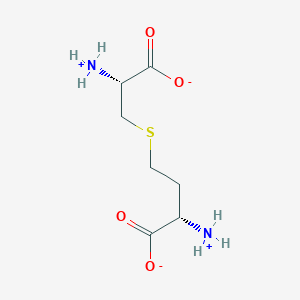
![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)

